1-Ethyl-2-propylcyclohexane

Physical organic chemistry Distillation range Fuel surrogate formulation

1-Ethyl-2-propylcyclohexane (CAS 62238-33-9) is a C₁₁H₂₂ cycloalkane consisting of a cyclohexane ring bearing an ethyl substituent at position 1 and a propyl substituent at position 2. With a molecular weight of 154.29 g·mol⁻¹, a measured liquid density of 0.8181 g·cm⁻³, and a boiling point range of 190–197 °C (at 746 Torr), it is a saturated, water-immiscible hydrocarbon.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
Cat. No. B1202967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-propylcyclohexane
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCCC1CCCCC1CC
InChIInChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3
InChIKeyNNNKGLVDUYFBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-propylcyclohexane (CAS 62238-33-9): Physical, Stereochemical, and Biological Identity for Scientific Procurement


1-Ethyl-2-propylcyclohexane (CAS 62238-33-9) is a C₁₁H₂₂ cycloalkane consisting of a cyclohexane ring bearing an ethyl substituent at position 1 and a propyl substituent at position 2 [1]. With a molecular weight of 154.29 g·mol⁻¹, a measured liquid density of 0.8181 g·cm⁻³, and a boiling point range of 190–197 °C (at 746 Torr), it is a saturated, water-immiscible hydrocarbon . The compound is catalogued in authoritative databases including PubChem (CID 549960), ChEBI (CHEBI:84221), the NIST Chemistry WebBook, and the Human Metabolome Database (HMDB0062670), where it is annotated as a human metabolite observed in cancer metabolism [1][2][3]. Critically, it is supplied and handled as a mixture of diastereomers—a consequence of the cis/trans stereoisomerism inherent to 1,2-disubstituted cyclohexanes—which imparts thermophysical and chromatographic properties distinct from those of its constitutional isomer pentylcyclohexane and other mono-alkylated cyclohexane analogs [1][4].

Why 1-Ethyl-2-propylcyclohexane Cannot Be Substituted by Pentylcyclohexane or Generic C₁₁H₂₂ Cycloalkanes


Although 1-ethyl-2-propylcyclohexane and pentylcyclohexane (n-amylcyclohexane, CAS 4292-92-6) share an identical molecular formula (C₁₁H₂₂) and molecular weight (154.29 g·mol⁻¹), their constitutional isomerism produces measurably divergent physical properties that preclude generic interchange [1]. The 1,2-disubstitution pattern of 1-ethyl-2-propylcyclohexane introduces two stereogenic centers on the ring, generating a diastereomeric mixture with a distinct boiling point, density, and chromatographic retention profile compared to the achiral, mono-substituted pentylcyclohexane [2]. In fuel-surrogate research, the physical properties of alkylcyclohexanes—particularly distillation range and density—are known to be sensitive to the degree and position of branching, directly affecting ignition delay time, laminar flame speed, and the fidelity of surrogate formulations [3]. Consequently, a researcher or formulator who substitutes one C₁₁H₂₂ cycloalkane for another without verifying the specific isomer risks introducing systematic errors in boiling range, density, and metabolomic or chromatographic identification [4].

Quantitative Differentiation Evidence for 1-Ethyl-2-propylcyclohexane vs. Closest Analogs


Boiling Point Depression: 1-Ethyl-2-propylcyclohexane vs. Pentylcyclohexane (Constitutional Isomers, C₁₁H₂₂)

1-Ethyl-2-propylcyclohexane boils at 190–197 °C (measured at 746 Torr), which is approximately 5–12 °C lower than the boiling point of its constitutional isomer pentylcyclohexane (202 °C at 760 mmHg) . Even after correcting for the small pressure difference (746 vs. 760 Torr), the 1,2-disubstituted isomer exhibits a lower boiling point than the mono-substituted linear-chain analog—a well-established consequence of branching that reduces molecular surface area and intermolecular van der Waals contacts [1]. This boiling point difference translates to a meaningful shift in distillation fraction cut points: for a diesel-range surrogate requiring a boiling range of 180–200 °C, the two isomers would partition into different distillation intervals, compromising surrogate fidelity [2].

Physical organic chemistry Distillation range Fuel surrogate formulation

Liquid Density Distinction: 1-Ethyl-2-propylcyclohexane vs. Pentylcyclohexane (C₁₁H₂₂ Isomers)

The experimentally measured density of 1-ethyl-2-propylcyclohexane is 0.8181 g·cm⁻³, whereas pentylcyclohexane is consistently reported with a density of 0.8 g·cm⁻³ . This represents a difference of approximately +0.018 g·cm⁻³, or about +2.3% higher density for the 1,2-disubstituted isomer. This difference is significant in the context of fuel property specifications: diesel fuel standards (e.g., EN 590) specify density at 15 °C to within ±0.005 g·cm⁻³ for surrogate validation, making the 0.018 g·cm⁻³ gap between these two C₁₁H₂₂ isomers a meaningful deviation that would exceed typical surrogate-matching tolerances [1].

Density specification Fuel property matching Quality control

Stereochemical Complexity: Diastereomeric Mixture vs. Achiral Monosubstituted Analogs

1-Ethyl-2-propylcyclohexane possesses two sp³ stereogenic centers at ring positions C-1 and C-2 (PubChem reports Undefined Atom Stereocenter Count = 2), meaning it exists as a mixture of cis and trans diastereomers [1]. In contrast, pentylcyclohexane, n-butylcyclohexane, propylcyclohexane, and ethylcyclohexane are all achiral monosubstituted cyclohexanes with zero stereocenters [2]. The diastereomeric nature of 1-ethyl-2-propylcyclohexane produces broader or split GC-MS peaks and a more complex NMR spectrum (distinct signals for cis and trans isomers), providing unambiguous analytical differentiation from its mono-alkylated counterparts. The NIST Mass Spectral Library entry (NIST Number 61418) for this compound confirms a characteristic GC-MS fragmentation pattern with base peak at m/z 69, which, when combined with the diastereomeric peak broadening, serves as a definitive identification fingerprint [1][3].

Stereochemistry Chromatographic separation Conformational analysis

Human Metabolome and Cancer Metabolism Annotation: Biological Role Not Shared by Pentylcyclohexane

1-Ethyl-2-propylcyclohexane is explicitly annotated in ChEBI (CHEBI:84221) and HMDB (HMDB0062670) as a human metabolite observed in cancer metabolism, with the annotation traced to the MetaboLights study MTBLS150 (PubMed ID: 25518943), which employed GC×GC-TOFMS metabolomic profiling of an ovarian cancer stem cell line [1][2][3]. In contrast, pentylcyclohexane (CAS 4292-92-6) carries no human metabolite annotation in any authoritative database (HMDB, ChEBI, or PubChem) and is not listed among metabolites in the MTBLS150 dataset [4]. This means 1-ethyl-2-propylcyclohexane is a biologically relevant compound for cancer metabolomics research, whereas pentylcyclohexane is a purely industrial/synthetic hydrocarbon with no known endogenous role.

Cancer metabolomics Biomarker discovery Metabolite identification

Rotatable Bond Count and Conformational Flexibility: Impact on Retention Index and Physicochemical Behavior

1-Ethyl-2-propylcyclohexane possesses only 3 rotatable bonds (the two exocyclic C–C bonds of the ethyl and propyl chains plus one within the propyl group), compared with 4–5 rotatable bonds for pentylcyclohexane (the entire n-pentyl chain) [1][2]. This reduced conformational freedom in the disubstituted isomer leads to a lower computed molecular complexity score (96.2 for 1-ethyl-2-propylcyclohexane vs. higher values for the more flexible pentyl isomer) and contributes to a measurable difference in gas chromatographic retention behavior—the more constrained, branched isomer typically elutes earlier on non-polar columns despite having an identical carbon count and molecular weight [3]. The predicted logP values also differ: 1-ethyl-2-propylcyclohexane has an XLogP3-AA of 5.4 (PubChem), whereas pentylcyclohexane has an XLogP of 5.70, indicating marginally higher hydrophobicity for the linear isomer [1][2].

GC retention index Conformational entropy Solubility prediction

Evidence-Backed Application Scenarios for 1-Ethyl-2-propylcyclohexane in Research and Industrial Sourcing


Cancer Metabolomics Reference Standard for Biomarker Identification Studies

Because 1-ethyl-2-propylcyclohexane is annotated as a human metabolite observed in cancer metabolism (MTBLS150; PubMed: 25518943), it serves as a verified reference compound for GC×GC-TOFMS and GC-MS metabolomics workflows targeting ovarian cancer biomarker panels [1]. The predicted GC-MS spectrum (70 eV, non-derivatized) available in HMDB provides a match-reference for spectral library searching [2]. Procurement of this specific isomer—rather than pentylcyclohexane—is essential, as only the 1-ethyl-2-propyl isomer has been experimentally detected in the cancer metabolome, and substitution with the constitutional isomer would introduce a false negative or misidentification in biomarker validation studies [3].

Distillation Cut-Point Calibration and Fuel Surrogate Component with Defined Boiling Range

With a boiling point of 190–197 °C (at ~746 Torr), 1-ethyl-2-propylcyclohexane occupies a specific distillation interval distinct from pentylcyclohexane (202 °C) and n-butylcyclohexane (178–180 °C) . This makes it a candidate component for multi-component diesel or jet-fuel surrogate mixtures where precise boiling-range coverage between 190 and 200 °C is required. Its measured density of 0.8181 g·cm⁻³ also provides a density-matching data point distinct from the 0.8 g·cm⁻³ of pentylcyclohexane, allowing finer formulation control .

Chromatographic Method Development and Diastereomer Separation Studies

The diastereomeric nature of 1-ethyl-2-propylcyclohexane (cis/trans mixture) makes it a valuable probe compound for developing and validating GC or HPLC methods capable of resolving stereoisomers of disubstituted cyclohexanes [4]. The compound's NIST library GC-MS entry (NIST Number 61418) provides a reference fragmentation pattern, and the characteristic diastereomeric peak broadening or splitting serves as a quality indicator for column resolution performance [4][5].

Physicochemical Property Benchmarking for Structure–Property Relationship (QSPR) Modeling

The availability of experimentally measured boiling point (190–197 °C), density (0.8181 g·cm⁻³), and computed descriptors (XLogP3-AA = 5.4, 3 rotatable bonds, complexity = 96.2) makes 1-ethyl-2-propylcyclohexane a well-characterized data point for quantitative structure–property relationship (QSPR) models of cycloalkane thermophysics [6]. Its direct comparison with pentylcyclohexane (same formula, different connectivity) provides a clean test case for evaluating the predictive accuracy of boiling-point and density estimation algorithms as a function of branching topology [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-2-propylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.